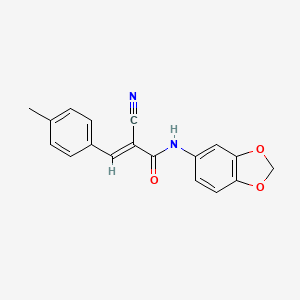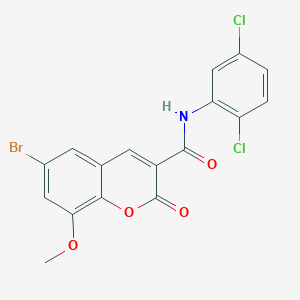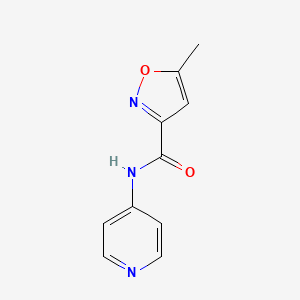![molecular formula C20H27N3O3S B4625818 4-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4625818.png)
4-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide
説明
Synthesis Analysis
The synthesis of compounds similar to “4-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide” often involves complex reactions that result in molecules with significant biological activities. For instance, Ghorab et al. (2017) discuss the synthesis of a series of sulfonamide derivatives that showed promising antimicrobial activities, highlighting the potential of such compounds in therapeutic applications (Ghorab, Soliman, Alsaid, & Askar, 2017).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class often features complex arrangements contributing to their bioactivity. The crystal and molecular-electronic structure of sterically hindered sulfonamide derivatives, as studied by Rublova et al. (2017), provides insight into the influence of molecular structure on the properties and reactivity of these compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Chemical Reactions and Properties
The chemical reactivity of sulfonamide derivatives, including those similar to “4-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide,” is of significant interest. The work by Khazalpour and Nematollahi (2015) on the electrochemical and chemical synthesis of sulfonamide derivatives highlights the versatility and reactivity of these compounds in various chemical reactions (Khazalpour & Nematollahi, 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in biological systems and potential applications. The work of Nikonov, Sterkhova, and Lazareva (2021) offers an example of how the synthesis and structural determination of related compounds can elucidate their physical properties (Nikonov, Sterkhova, & Lazareva, 2021).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological molecules, is essential for the development of therapeutically relevant compounds. The research by Prados et al. (1997) on a new fluorescent reagent for carboxylic acids demonstrates the importance of chemical properties in the development of analytical and diagnostic tools (Prados, Fukushima, Santa, Homma, Tsunoda, Al-Kindy, Mori, Yokosu, & Imai, 1997).
科学的研究の応用
Class III Antiarrhythmic Activity
- Research has shown the synthesis and Class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides, including compounds similar to the queried compound. These compounds have demonstrated potent Class III activity without affecting conduction both in vitro and in vivo, indicating potential applications in cardiac electrophysiology (Ellingboe et al., 1992).
Antimicrobial Activity
- Another study explored the antimicrobial activity of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives. These compounds displayed significant antimicrobial activity against various Gram-positive, Gram-negative bacteria, and fungi, suggesting their potential in combating infectious diseases (Ghorab et al., 2017).
Synthesis of Polyamides and Poly(Amide-Imide)s
- A study in 2003 discussed the synthesis of polyamides and poly(amide–imide)s using a related compound, 2,2-bis(4-aminophenoxy) benzonitrile, with aromatic dicarboxylic acids and bis(carboxyphthalimide)s. This research has implications for the development of materials with high thermal stability and solubility in polar solvents, potentially useful in various industrial applications (Saxena et al., 2003).
Pharmacological Characterization of Biarylpropylsulfonamide Class of Modulators
- Research on the biarylpropylsulfonamide class of modulators, including similar compounds, has been conducted to understand their role in pharmacology, particularly in the context of AMPA receptors. These studies are significant for exploring potential treatments for neurological disorders (Ryder et al., 2006).
Hydrophobically Modified Sulfobetaine Copolymers
- A study discussed the synthesis of sulfobetaine copolymers incorporating hydrophobic components, which has applications in creating materials with antifouling properties and hemocompatibility, relevant in biomedical and environmental fields (Woodfield et al., 2014).
特性
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-22(2)15-7-14-21-20(24)18-10-12-19(13-11-18)23(27(3,25)26)16-17-8-5-4-6-9-17/h4-6,8-13H,7,14-16H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDBAWZMOAQQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one](/img/structure/B4625739.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4625740.png)
![N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4625750.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4625755.png)

![3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B4625773.png)
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4625776.png)

![2-methyl-4-(1-pyrrolidinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4625789.png)
![4-chloro-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4625794.png)
![1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4625817.png)
![ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4625827.png)

![N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B4625841.png)